(4,4-Difluorotetrahydro-2H-pyran-2-YL)methanol
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Overview
Description
(4,4-Difluorotetrahydro-2H-pyran-2-YL)methanol is a chemical compound with the molecular formula C6H10F2O2 It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle, and features two fluorine atoms at the 4-position and a methanol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluorotetrahydro-2H-pyran-2-YL)methanol typically involves the introduction of fluorine atoms into the tetrahydropyran ring. One common method is the reaction of tetrahydropyran derivatives with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
(4,4-Difluorotetrahydro-2H-pyran-2-YL)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or ether derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols and ethers.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4,4-Difluorotetrahydro-2H-pyran-2-YL)methanol is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals .
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways involving fluorinated compounds. Its structural similarity to natural substrates allows it to act as a competitive inhibitor in enzymatic reactions .
Medicine
Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable scaffold for designing new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of (4,4-Difluorotetrahydro-2H-pyran-2-YL)methanol involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds with target proteins, enhancing binding affinity and specificity. The methanol group can participate in nucleophilic or electrophilic reactions, facilitating the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran-2-methanol: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
4-Fluorotetrahydropyran-2-methanol: Contains only one fluorine atom, leading to different steric and electronic effects.
2,2-Difluorotetrahydropyran: Fluorine atoms are positioned differently, affecting the overall reactivity and stability.
Uniqueness
(4,4-Difluorotetrahydro-2H-pyran-2-YL)methanol is unique due to the presence of two fluorine atoms at the 4-position, which significantly alters its chemical properties compared to similar compounds
Properties
Molecular Formula |
C6H10F2O2 |
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Molecular Weight |
152.14 g/mol |
IUPAC Name |
(4,4-difluorooxan-2-yl)methanol |
InChI |
InChI=1S/C6H10F2O2/c7-6(8)1-2-10-5(3-6)4-9/h5,9H,1-4H2 |
InChI Key |
BOVQDYZOVCRRPB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CC1(F)F)CO |
Origin of Product |
United States |
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